CAY10580

Description

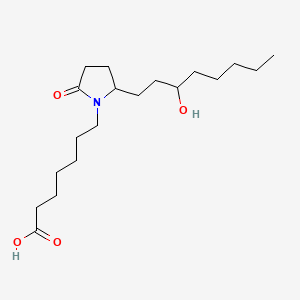

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[2-(3-hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWGHEDGUILASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1CCC(=O)N1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658096 | |

| Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64054-40-6 | |

| Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAY10580 CAS number and molecular weight.

An In-Depth Technical Guide to CAY10580: A Selective EP4 Receptor Agonist

This guide provides a comprehensive overview of this compound, a potent and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and experimental applications.

Core Compound Information

This compound is a synthetic analog of PGE2, distinguished by its high selectivity for the EP4 receptor. This specificity makes it a valuable tool for investigating the physiological and pathological roles of the EP4 signaling pathway.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 64054-40-6[1][2][3] |

| Molecular Formula | C19H35NO4[1][3] |

| Molecular Weight | 341.5 g/mol [1][3] |

| Formal Name | 2-(3-hydroxyoctyl)-5-oxo-1-pyrrolidineheptanoic acid[1][2] |

| Purity | ≥96%[1][2][3] |

| Formulation | Typically supplied as a solution in ethanol[1][2][3] |

| Storage | -20°C[2] |

Solubility Data

| Solvent | Approximate Solubility |

| Ethanol | 20 mg/mL[1] |

| DMSO | 10 mg/mL[1][4] |

| Dimethyl Formamide (DMF) | 10 mg/mL[1][4] |

| PBS (pH 7.2) | 2.5 mg/mL[1][4] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating the EP4 receptor, a G-protein coupled receptor (GPCR). The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs).

Receptor Binding Affinity

This compound exhibits a high affinity for the EP4 receptor with significantly lower affinity for other prostanoid receptor subtypes, highlighting its selectivity.

| Receptor Subtype | Binding Affinity (Ki) |

| EP4 | 35 nM[1][4][5][6] |

| EP1 | 3,000 nM[1] |

| EP2 | 2,000 nM[1] |

| EP3 | >3,000 nM[1] |

Downstream Signaling

Upon agonist binding, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating a wide range of cellular responses. In some contexts, EP4 signaling can also involve the phosphoinositide 3-kinase (PI3K) pathway.[1]

Experimental Protocols and Applications

This compound is utilized in a variety of in vitro and in vivo experimental settings to probe the function of the EP4 receptor.

In Vitro: Aquaporin-2 Trafficking in MDCK Cells

This experiment investigates the role of EP4 activation on the translocation of Aquaporin-2 (AQP2) to the cell membrane, a key process in renal water reabsorption.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to final concentrations (ranging from 10 nM to 10,000 nM) in serum-free cell culture medium.[5]

-

Methodology:

-

Culture MDCK cells to confluence on permeable supports or glass coverslips.

-

Replace the culture medium with serum-free medium containing the desired concentration of this compound or vehicle control.

-

Incubate the cells for 40 minutes at 37°C.[5]

-

Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).

-

Perform immunofluorescence staining using an antibody specific for AQP2 to visualize its subcellular localization.

-

Analyze the cells using confocal microscopy to quantify the abundance of AQP2 at the apical membrane.

-

-

Expected Outcome: Treatment with this compound at concentrations of 100 nM and higher is expected to significantly increase the abundance of AQP2 at the apical membrane compared to vehicle-treated cells.[5]

In Vivo: Murine Model of Hypercholesterolemia

This protocol details the use of this compound to study the effect of EP4 receptor activation on cholesterol homeostasis in a diet-induced mouse model of hypercholesterolemia.

-

Animal Model: Six-week-old male EP4+/+ mice.[6]

-

Diet: High-fat diet to induce hypercholesterolemia.

-

Dosing:

-

Methodology:

-

Acclimatize mice and provide a high-fat diet.

-

After an initial period on the diet, randomize mice into two groups: a treatment group receiving this compound and a control group receiving a vehicle (e.g., saline).

-

Administer daily i.p. injections for three weeks.

-

At the end of the treatment period, collect blood samples for lipid analysis.

-

Measure total plasma cholesterol levels.

-

-

Expected Outcome: Mice treated with this compound are expected to show significantly lower total cholesterol levels compared to the vehicle-treated control group, demonstrating a protective effect against diet-induced hypercholesterolemia.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Activation of prostaglandin E2-EP4 signaling reduces chemokine production in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A mouse model of human familial hypercholesterolemia: markedly elevated low density lipoprotein cholesterol levels and severe atherosclerosis on a low-fat chow diet - PubMed [pubmed.ncbi.nlm.nih.gov]

CAY10580 prostaglandin E2 analog information.

An In-depth Technical Guide to CAY10580: A Potent and Selective Prostaglandin (B15479496) E2 Analog

This compound is a synthetic analog of prostaglandin E2 (PGE2) that acts as a potent and selective agonist for the prostaglandin E receptor 4 (EP4).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biological effects, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as 2-(3-hydroxyoctyl)-5-oxo-1-pyrrolidineheptanoic acid, is an 8-aza-9-oxo-15-hydroxy saturated analog of PGE2.[1][3] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 64054-40-6 | [1] |

| Molecular Formula | C19H35NO4 | [1] |

| Molecular Weight | 341.5 g/mol | [1] |

| Purity | ≥96% | [1][4] |

| Formulation | A solution in ethanol | [1][4] |

| Storage | -20°C | [4] |

| Stability | ≥2 years at -20°C | [4] |

| Solubility | DMSO: ~10 mg/mL, Dimethyl formamide: ~10 mg/mL, PBS (pH 7.2): ~2.5 mg/mL | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective activation of the EP4 receptor, a Gs protein-coupled receptor (GPCR).[1][2] Upon binding of this compound, the EP4 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. The elevation of intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.

Receptor Binding Affinity

This compound exhibits high selectivity for the EP4 receptor over other prostanoid receptors. The binding affinities (Ki) are summarized below.

| Receptor | Ki (nM) | Reference |

| EP4 | 35 | [1][2] |

| EP1 | 3,000 | [1] |

| EP2 | 2,000 | [1] |

| EP3 | >3,000 | [1] |

Biological Activities and Quantitative Data

Stimulation of cAMP Formation

As a direct consequence of EP4 receptor activation, this compound stimulates the production of cAMP. In excised mouse ovaries, this compound has been shown to increase cAMP formation.[1]

Anti-Hypercholesterolemic Effects

In vivo studies have demonstrated the potential of this compound in managing hypercholesterolemia.

| Animal Model | Treatment | Duration | Key Findings | Reference |

| High-fat diet-fed mice | 200 µg/kg this compound, intraperitoneal injection | Daily for 3 weeks | Prevented diet-induced hypercholesterolemia, enhanced bile acid synthesis and fecal excretion. | [5] |

Anti-Inflammatory Properties

This compound has been shown to possess anti-inflammatory effects by attenuating the production of pro-inflammatory chemokines.

| System | Treatment | Effect | Reference |

| Mouse adipose tissue explants | This compound | Attenuated lipopolysaccharide (LPS)-induced mRNA and protein expression of chemokines. | [6] |

Experimental Protocols

cAMP Formation Assay

This protocol provides a general workflow for measuring this compound-induced cAMP production in a cell-based assay.

Detailed Methodology:

-

Cell Culture: Culture cells endogenously or recombinantly expressing the EP4 receptor (e.g., HEK293-EP4 cells) in appropriate growth medium.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Cell Starvation: The following day, replace the growth medium with a serum-free medium and incubate for a period to reduce basal cAMP levels.

-

Compound Treatment: Prepare serial dilutions of this compound in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add the diluted this compound to the respective wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells using the lysis buffer provided with a commercially available cAMP assay kit (e.g., HTRF®, LANCE®, or ELISA-based kits).

-

Data Analysis: Measure the signal according to the kit manufacturer's instructions and calculate the concentration of cAMP produced. Plot a dose-response curve and determine the EC50 value for this compound.

In Vivo Hypercholesterolemia Study

This protocol outlines a general procedure for evaluating the anti-hypercholesterolemic effects of this compound in a mouse model.

Detailed Methodology:

-

Animal Model: Use a suitable mouse model for diet-induced hypercholesterolemia, such as C57BL/6J mice.

-

Acclimatization and Diet: Acclimatize the mice for at least one week, providing standard chow and water ad libitum. Following acclimatization, switch the diet to a high-fat diet to induce hypercholesterolemia.

-

Grouping and Treatment: Randomly assign the mice to different treatment groups: a vehicle control group and a this compound treatment group.

-

Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection) at a specified dose (e.g., 200 µg/kg) and frequency (e.g., daily) for the duration of the study (e.g., 3 weeks).

-

Sample Collection: At the end of the treatment period, collect blood samples for lipid analysis and fecal samples for bile acid analysis.

-

Biochemical Analysis: Measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays. Quantify fecal bile acid excretion using appropriate methods such as gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the differences between the treatment and control groups.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the EP4 receptor. Its high potency and selectivity make it a suitable candidate for studying the therapeutic potential of targeting the EP4 signaling pathway in various diseases, including hypercholesterolemia and inflammatory conditions. This guide provides essential technical information to aid researchers in designing and conducting experiments with this compound.

References

CAY10580: A Selective EP4 Agonist's Dual Impact on Bone Remodeling

For Researchers, Scientists, and Drug Development Professionals

CAY10580, a potent and selective agonist of the prostaglandin (B15479496) E2 receptor EP4, has emerged as a significant modulator of bone metabolism. This technical guide synthesizes the current understanding of this compound's effects on bone formation and resorption, providing an in-depth overview of its mechanism of action, experimental evidence, and the underlying signaling pathways.

Core Mechanism of Action: EP4 Receptor Activation

This compound exerts its effects by selectively binding to and activating the EP4 receptor, a Gs protein-coupled receptor. This activation initiates a signaling cascade that plays a pivotal role in both anabolic and catabolic processes within the bone. The primary signaling pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, modulating the expression of key genes involved in osteoblast and osteoclast function.

Impact on Bone Formation

This compound has been shown to promote bone formation by stimulating the differentiation and activity of osteoblasts, the cells responsible for synthesizing new bone matrix.

Key Markers of Osteoblast Differentiation and Activity:

-

Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation, ALP activity is consistently upregulated in response to EP4 receptor activation.

-

Runx2 and Osterix: These are master transcription factors essential for osteoblast lineage commitment and maturation. Activation of the EP4/cAMP/PKA pathway leads to increased expression of both Runx2 and Osterix.

-

Mineralized Nodule Formation: A hallmark of mature osteoblast function, the formation of mineralized nodules in vitro is enhanced by treatment with EP4 agonists.

Experimental Evidence:

Influence on Bone Resorption

The effect of this compound on bone resorption is more nuanced and is primarily mediated indirectly through its action on osteoblasts. Osteoblasts play a crucial role in regulating osteoclast differentiation and activity through the expression of two key cytokines: Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG).

-

RANKL: Promotes the formation, activation, and survival of osteoclasts, the cells that resorb bone.

-

OPG: Acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors and thereby inhibiting osteoclastogenesis.

The RANKL/OPG ratio is a critical determinant of bone resorption activity. Activation of the EP4 receptor in osteoblasts has been shown to modulate this ratio, although the precise effects can be complex and may depend on the specific experimental conditions. Some studies suggest that EP4 activation can increase RANKL expression, potentially leading to an initial increase in bone resorption that is coupled with subsequent bone formation. This dual effect is a characteristic feature of some anabolic agents for bone.

Key Markers of Osteoclast Differentiation and Activity:

-

Tartrate-Resistant Acid Phosphatase (TRAP): An enzyme highly expressed in active osteoclasts, used as a marker for osteoclast identification and quantification.

-

Bone Resorption Pits: Excavations on bone or dentin slices created by the resorptive action of osteoclasts.

Signaling Pathways and Experimental Workflows

The intricate signaling pathways and experimental procedures to assess the effects of this compound are visualized below.

Signaling Pathway of this compound in Osteoblasts

Investigating the Role of CAY10580 in Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. The intricate interplay of lipid accumulation and inflammation within the arterial wall drives the formation and progression of atherosclerotic plaques. This technical guide delves into the emerging role of CAY10580, a potent and selective agonist of the prostaglandin (B15479496) E2 receptor EP4, in the context of atherosclerosis. While the multifaceted nature of EP4 signaling presents both potential therapeutic benefits and complexities, this document aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action, its influence on key cellular players in atherosclerosis, and detailed experimental protocols for its investigation.

Introduction to this compound and the EP4 Receptor in Atherosclerosis

This compound is a selective agonist for the E-prostanoid receptor 4 (EP4), a G-protein coupled receptor that plays a crucial, albeit complex, role in cardiovascular physiology and pathology. The EP4 receptor is activated by its endogenous ligand, prostaglandin E2 (PGE2), which is abundantly produced in atherosclerotic plaques.

The role of EP4 signaling in atherosclerosis is not straightforward and appears to be cell-type specific. In macrophages, activation of the EP4 receptor is generally considered anti-inflammatory. It can suppress the production of pro-inflammatory cytokines and chemokines, thereby potentially dampening the inflammatory response that drives atherosclerosis. Studies have shown that a deficiency of EP4 in bone marrow-derived cells leads to increased inflammation within atherosclerotic plaques, characterized by a higher infiltration of macrophages and T-cells and a reduction in smooth muscle cells, suggesting a role for EP4 in promoting plaque stability.

Conversely, in vascular smooth muscle cells (VSMCs), EP4 receptor activation has been linked to increased proliferation and migration, which can contribute to the formation of the neointima, a key component of atherosclerotic lesions. This suggests that systemic activation of the EP4 receptor could have both beneficial and potentially detrimental effects on the progression of atherosclerosis.

Furthermore, this compound has been shown to have a positive impact on lipid metabolism. In a study using high-fat diet-fed mice, administration of this compound led to a significant reduction in total cholesterol levels. This effect on a major risk factor for atherosclerosis adds another layer to the potential therapeutic utility of this compound.

This guide will explore these multifaceted roles of this compound and provide the necessary technical information for researchers to further investigate its potential as a therapeutic agent in atherosclerosis.

Quantitative Data on the Effects of this compound

The following table summarizes the available quantitative data regarding the effects of this compound and EP4 receptor modulation in models relevant to atherosclerosis.

| Parameter | Model System | Treatment/Condition | Quantitative Effect | Reference |

| Lipid Profile | High-fat diet-fed mice | This compound (200 µg/kg body weight, i.p., daily for 3 weeks) | 28.5% reduction in total cholesterol | [1] |

| Plaque Composition | Ldlr-/- mice with EP4-/- bone marrow (advanced atherosclerosis) | EP4 deficiency | Increased macrophage and T-cell infiltration; fewer smooth muscle cells | [2][3] |

| Plaque Size | Ldlr-/- mice with EP4-/- bone marrow (advanced atherosclerosis) | EP4 deficiency | No significant alteration in lesion size | [2][3] |

Signaling Pathways of this compound via the EP4 Receptor

The activation of the EP4 receptor by this compound initiates a cascade of intracellular signaling events that are highly dependent on the cell type. The primary and most well-characterized pathway involves the coupling of the EP4 receptor to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). However, other signaling pathways are also implicated.

Figure 1: Simplified signaling pathways of the EP4 receptor activated by this compound.

In Macrophages: The Gs-cAMP-PKA pathway is thought to mediate the anti-inflammatory effects of EP4 activation. This can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and the inhibition of pro-inflammatory signaling pathways such as NF-κB.

In Vascular Smooth Muscle Cells: The same Gs-cAMP-PKA pathway, along with other potential pathways like the PI3K/Akt pathway, can promote VSMC proliferation and migration.

In Endothelial Cells: EP4 activation can also influence endothelial cell function, though this is less well-characterized in the context of this compound and atherosclerosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in atherosclerosis.

In Vivo Atherosclerosis Plaque Analysis in ApoE-/- Mice

This protocol describes the induction of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice and the subsequent analysis of atherosclerotic plaques following treatment with this compound.

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lack of EP4 receptors on bone marrow-derived cells enhances inflammation in atherosclerotic lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lack of EP4 receptors on bone marrow-derived cells enhances inflammation in atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

CAY10580: An In-depth Technical Guide on its Impact on Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10580 is a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor EP4. The EP4 receptor, a Gs protein-coupled receptor, is increasingly implicated in the pathogenesis of various cancers. Activation of EP4 by agonists such as this compound triggers a cascade of intracellular signaling events that can influence cancer cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cancer cell proliferation, detailing the underlying signaling pathways and providing standardized protocols for relevant experimental investigation.

While direct quantitative data on the dose-dependent effects of this compound on the proliferation of a wide range of cancer cell lines is not extensively available in the public domain, the existing body of research on EP4 receptor agonists provides significant insights into its potential pro-proliferative and pro-survival roles in oncology.

The Role of EP4 Receptor Signaling in Cancer Cell Proliferation

The binding of this compound to the EP4 receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP activates several downstream effector pathways that are known to play crucial roles in cancer progression.

Key Signaling Pathways:

-

cAMP-PKA-CREB Pathway: The primary downstream effector of cAMP is Protein Kinase A (PKA). Activated PKA phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in cell proliferation and survival.

-

PI3K/Akt Pathway: The EP4 receptor can also signal through the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activation of this pathway is a well-established driver of cell growth, proliferation, and survival, and it can also inhibit apoptosis.

-

ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that can be activated by EP4. This pathway is central to the regulation of cell proliferation, differentiation, and survival.

Studies have shown that activation of the EP4 receptor can protect colon cancer cells from chemotherapy-induced apoptosis, suggesting a pro-survival role. For instance, the EP4 receptor agonist L-902,688 was found to increase the IC50 value of oxaliplatin (B1677828) in colorectal cancer cell lines, indicating that EP4 signaling promotes resistance to chemotherapy.[1] Furthermore, other EP4 agonists have been observed to promote cell migration in oral cancer cell lines.[2]

Quantitative Data on the Impact of EP4 Agonists on Cancer Cell Proliferation

The following table summarizes the qualitative findings on the impact of EP4 receptor activation on cancer cells.

| Cell Line | Agonist Used | Observed Effect | Reference |

| Colorectal Cancer Cell Lines (SW480, Caco-2, HCT116) | L-902,688 | Increased cell survival in the presence of oxaliplatin | [1] |

| Oral Squamous Carcinoma Cell Line (HSC-3) | ONO-AE1-437 | Promoted cell migration | [2] |

| Prostate Cancer Cell Line (PC-3) | PGE2 (natural ligand) | Upregulated proteins involved in cell proliferation and invasion via EP4 | [3] |

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Signaling Pathway

References

- 1. Inhibition of PGE2/EP4 receptor signaling enhances oxaliplatin efficacy in resistant colon cancer cells through modulation of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

CAY10580: A Technical Guide to its Anti-Inflammatory Function as a Prostaglandin EP4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. A key mediator in the inflammatory cascade is Prostaglandin (B15479496) E2 (PGE2), a bioactive lipid derived from arachidonic acid. The diverse physiological and pathological effects of PGE2 are mediated through its interaction with four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.

Among these, the EP4 receptor has emerged as a promising therapeutic target for modulating inflammatory responses. Activation of the EP4 receptor has been shown to exert potent anti-inflammatory effects in various preclinical models. CAY10580 is a potent and selective agonist of the prostaglandin EP4 receptor, making it an invaluable tool for investigating the therapeutic potential of EP4 activation in inflammatory diseases. This technical guide provides an in-depth overview of the function of this compound in inflammatory responses, its mechanism of action, relevant signaling pathways, quantitative data on its effects, and detailed experimental protocols for its use in research settings.

Mechanism of Action: Selective EP4 Receptor Agonism

This compound is a synthetic analog of PGE2 designed to selectively bind to and activate the EP4 receptor. Its anti-inflammatory properties stem from its ability to initiate downstream signaling cascades that ultimately suppress the production and release of pro-inflammatory mediators. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes and thereby block the synthesis of all prostaglandins, this compound offers a more targeted approach by specifically modulating the EP4 pathway. This selectivity is crucial, as other PGE2 receptors, such as EP2, can sometimes mediate pro-inflammatory effects.

The binding affinity of this compound to the EP4 receptor is significantly higher than its affinity for other EP receptor subtypes, ensuring a focused biological response. This selectivity minimizes off-target effects and provides a cleaner pharmacological profile for research and potential therapeutic development.

Signaling Pathways in Anti-Inflammatory Responses

The activation of the EP4 receptor by this compound triggers a cascade of intracellular signaling events that collectively contribute to its anti-inflammatory effects. The primary pathway involves the coupling of the EP4 receptor to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can then influence multiple downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).

A critical consequence of EP4 receptor activation is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression. The EP4-mediated increase in cAMP can lead to the inhibition of NF-κB activation and its translocation to the nucleus. This, in turn, downregulates the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as chemokines like Interferon-gamma-inducible protein 10 (IP-10) and Macrophage Inflammatory Protein-1 alpha (MIP-1α).

Data Presentation

The following tables summarize the quantitative data on the biological activity of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki) |

| EP4 | 35 nM[1] |

| EP1 | >3000 nM |

| EP2 | 3000 nM |

| EP3 | 2000 nM |

Table 2: In Vivo Effect of this compound on Chemokine mRNA Expression in Mouse Adipose Tissue

| Treatment | Target Gene | Fold Change vs. Control |

| This compound (200 µg/kg) | IP-10 mRNA | ~0.5-fold decrease |

| This compound (200 µg/kg) | MIP-1α mRNA | ~0.6-fold decrease |

Data derived from studies in high-fat diet-challenged mice.

Experimental Protocols

In Vitro: Inhibition of LPS-Induced Inflammatory Response in Murine Microglia

This protocol details a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine microglial cells.

Materials:

-

Murine microglial cell line (e.g., BV-2)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Reagents for RNA extraction (e.g., TRIzol)

-

Reagents for cDNA synthesis

-

Reagents for quantitative real-time PCR (qPCR)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture: Culture BV-2 microglia in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed BV-2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

-

Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for 6 hours (for qPCR analysis) or 24 hours (for ELISA analysis). Include a control group with no LPS or this compound treatment.

-

-

Sample Collection:

-

For qPCR: After 6 hours of LPS stimulation, wash the cells with PBS and lyse them directly in the well using an appropriate lysis buffer for RNA extraction.

-

For ELISA: After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis.

-

-

Analysis:

-

qPCR: Extract total RNA, synthesize cDNA, and perform qPCR to measure the relative mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Il1b, Ccl2, Cxcl10). Normalize the expression to a housekeeping gene (e.g., Gapdh).

-

ELISA: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the culture supernatant according to the manufacturer's instructions.

-

In Vivo: Mouse Model of Adipose Tissue Inflammation

This protocol describes an in vivo model to evaluate the anti-inflammatory effects of this compound in a diet-induced model of adipose tissue inflammation.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle control (e.g., sterile saline with a small percentage of DMSO)

-

Reagents and equipment for intraperitoneal (i.p.) injections

-

Reagents and equipment for tissue harvesting and processing (RNA and protein extraction)

Procedure:

-

Induction of Obesity and Inflammation:

-

Acclimatize mice for one week with ad libitum access to standard chow and water.

-

Divide the mice into two groups: one receiving a high-fat diet and the other remaining on the standard chow diet for 12-16 weeks to induce obesity and adipose tissue inflammation.

-

-

Treatment:

-

After the induction period, divide the HFD-fed mice into two subgroups: one receiving daily intraperitoneal injections of this compound (e.g., 200 µg/kg body weight) and the other receiving vehicle injections for a period of 3-4 weeks.

-

Maintain a control group of mice on the standard chow diet receiving vehicle injections.

-

-

Tissue Collection:

-

At the end of the treatment period, euthanize the mice.

-

Carefully dissect epididymal white adipose tissue (eWAT), weigh it, and immediately snap-freeze it in liquid nitrogen for subsequent RNA and protein analysis.

-

-

Analysis:

-

Gene Expression: Homogenize the adipose tissue and extract total RNA. Perform qPCR to analyze the mRNA expression levels of inflammatory markers (e.g., Tnf, Il6, Ccl2, Cxcl10, Adgre1 (F4/80)).

-

Protein Analysis: Homogenize the adipose tissue and extract total protein. Perform Western blotting or ELISA to quantify the protein levels of key inflammatory mediators.

-

Histology: Fix a portion of the adipose tissue in 4% paraformaldehyde, embed in paraffin, and perform immunohistochemistry to visualize immune cell infiltration (e.g., using antibodies against F4/80 for macrophages).

-

Mandatory Visualizations

Conclusion

This compound serves as a powerful pharmacological tool for elucidating the anti-inflammatory role of the EP4 receptor. Its high selectivity allows for targeted investigation of this specific signaling pathway, offering advantages over broader anti-inflammatory agents. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to explore the therapeutic potential of EP4 agonism in a variety of inflammatory conditions. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of the intricate mechanisms of inflammation and may pave the way for the development of novel, targeted anti-inflammatory therapies.

References

Preliminary Technical Guide: CAY10580 and its Putative Neuroprotective Role

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes preliminary data and proposes a hypothetical framework for the neuroprotective potential of CAY10580. Direct experimental evidence for the neuroprotective effects of this compound is not yet available in the reviewed literature. The information presented is largely extrapolated from studies on other selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4) agonists.

Introduction

This compound is a potent and selective agonist for the prostaglandin E2 receptor subtype 4 (EP4). The EP4 receptor, a Gs protein-coupled receptor, is implicated in a variety of physiological processes. Activation of the EP4 receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in numerous signaling pathways. Emerging evidence suggests that agonism of the EP4 receptor may offer a promising therapeutic strategy for neuroprotection in various models of neurological damage, including excitotoxicity and ischemic stroke.[1][2] This guide provides a technical overview of the potential neuroprotective mechanisms of this compound, based on the known pharmacology of EP4 receptor agonists.

Core Mechanism of Action: EP4 Receptor-Mediated Signaling

This compound, as a selective EP4 receptor agonist, is hypothesized to exert neuroprotective effects primarily through the activation of the cAMP-Protein Kinase A (PKA) signaling cascade.[3] Upon binding to the EP4 receptor on neuronal cells, this compound would initiate a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels subsequently activate PKA, which in turn phosphorylates a variety of downstream targets, including transcription factors like cAMP response element-binding protein (CREB), to promote neuronal survival and inhibit apoptotic pathways.[4][5]

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

Quantitative Data from Studies on EP4 Receptor Agonists

The following tables summarize quantitative findings from studies on other selective EP4 receptor agonists, which may provide an indication of the potential efficacy of this compound.

Table 1: Neuroprotective Effects of EP4 Agonist ONO-AE1-329 in an NMDA-Induced Excitotoxicity Model [1]

| Treatment Group | Dose (nmol, i.c.v.) | Lesion Volume Reduction (%) |

| ONO-AE1-329 | 0.1 | Not significant |

| ONO-AE1-329 | 1 | Not significant |

| ONO-AE1-329 | 10 | > 32% |

Table 2: Neuroprotective Effects of EP4 Agonist AE1-329 in a Mouse Model of Cerebral Ischemia [6]

| Treatment Group | Dose (mg/kg, s.c.) | Hemispheric Infarct Size Reduction (%) |

| AE1-329 | 0.3 | 50.8% |

Table 3: Neuroprotective Effects of EP4 Agonist in an MPTP Model of Parkinson's Disease [7]

| Treatment Group | Parameter | Outcome |

| EP4 Agonist | TH+ neurons in SNpc | Prevented MPTP-induced loss |

| EP4 Agonist | Glial activation | No significant change |

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the neuroprotective effects of this compound.

In Vitro Model of Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic day 18 rat or mouse brains and plated on poly-D-lysine coated plates. Cultures are maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Induction of Neurotoxicity: After 7-10 days in vitro, neurons are exposed to a toxic concentration of glutamate (B1630785) (e.g., 50-100 µM) for a specified duration (e.g., 24 hours).

-

This compound Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 1 nM to 10 µM) either as a pre-treatment before glutamate exposure or co-administered with glutamate.

-

Assessment of Neuroprotection:

-

Cell Viability: Assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.

-

Apoptosis: Measured by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or caspase-3 activity assays.

-

In Vivo Model of Ischemic Stroke

-

Animal Model: Transient middle cerebral artery occlusion (tMCAO) is induced in adult male mice or rats to mimic ischemic stroke.

-

This compound Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally) at different doses at the time of reperfusion or at various time points post-occlusion.

-

Assessment of Neuroprotection:

-

Infarct Volume: Measured 24-48 hours post-tMCAO by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Neurological Deficit Score: Behavioral tests are performed to assess motor and sensory function.

-

Histology: Brain sections are analyzed for markers of neuronal death, inflammation, and apoptosis.

-

Experimental Workflow Diagram

References

- 1. Prostaglandin EP4 receptor agonist protects against acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective Effects of L-902,688, a Prostanoid EP4 Receptor Agonist, against Acute Blood-Brain Barrier Damage in Experimental Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular compartmentation of cAMP promotes neuroprotection and regeneration of CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments [frontiersin.org]

- 6. JCI - Signaling via the prostaglandin E2 receptor EP4 exerts neuronal and vascular protection in a mouse model of cerebral ischemia [jci.org]

- 7. Anti-inflammatory and neuroprotective effects of PGE2 EP4 signaling in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The EP4 Receptor Agonist CAY10580: A Novel Modulator of Aquaporin-2 and Renal Water Reabsorption

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Regulation of water homeostasis in the kidney is principally mediated by the water channel aquaporin-2 (AQP2) in the collecting duct principal cells. The trafficking of AQP2 to the apical plasma membrane, a critical step for water reabsorption, is predominantly controlled by the arginine vasopressin (AVP) pathway. However, emerging evidence highlights alternative regulatory mechanisms. This technical guide details the effects of CAY10580, a selective prostaglandin (B15479496) E2 (PGE2) receptor EP4 agonist, on AQP2 expression, phosphorylation, and trafficking, and its subsequent impact on renal function. This compound has been demonstrated to increase AQP2 membrane abundance and total expression through a dual signaling mechanism involving both the cAMP/PKA and ERK pathways, presenting a potential therapeutic avenue for water balance disorders independent of the classical AVP-V2 receptor axis.

Introduction

Aquaporin-2 is the primary vasopressin-regulated water channel responsible for water reabsorption in the renal collecting ducts.[1] Its translocation from intracellular vesicles to the apical plasma membrane is a key event that increases water permeability.[1] This process is canonically initiated by AVP binding to the V2 receptor (V2R), leading to a rise in intracellular cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of AQP2 at several key serine residues (S256, S261, S264, and S269).[2][3] Dysregulation of AQP2 trafficking or expression is implicated in various water balance disorders, including nephrogenic diabetes insipidus (NDI).[4]

The prostaglandin E2 (PGE2) system, acting through its receptors (EP1-4), offers an alternative pathway for modulating AQP2. Specifically, the EP4 receptor, a Gs-coupled receptor, has been identified as a significant regulator of AQP2. This compound, as a selective EP4 agonist, provides a valuable tool to investigate this non-canonical pathway and explore its therapeutic potential.[4]

This compound's Effect on AQP2 Expression and Phosphorylation: Quantitative Data

In vitro studies using a murine inner medullary collecting duct cell line stably expressing AQP2 (AQP2-IMCD3) have provided quantitative insights into the effects of this compound.

Dose-Dependent Effect on AQP2 Membrane Abundance and S256 Phosphorylation

Treatment of AQP2-IMCD3 cells with this compound for 30 minutes results in a dose-dependent increase in both the amount of AQP2 at the plasma membrane (PM-AQP2) and the phosphorylation of AQP2 at serine 256 (pSer256-AQP2).

| This compound Concentration | Relative PM-AQP2 Abundance (Fold Change vs. Control) | Relative pSer256-AQP2 Abundance (Fold Change vs. Control) |

| 0 (Control) | 1.0 | 1.0 |

| 10 nM | ~1.5 | ~1.8 |

| 100 nM | ~2.5 | ~3.0 |

| 1 µM | ~3.0 | ~3.5 |

| 10 µM | ~3.2 | ~3.8 |

| Data synthesized from representative Western blot analyses in Olesen et al., PNAS (2015).[4][5] |

Time-Course of this compound-Induced AQP2 Membrane Translocation and Phosphorylation

Stimulation of AQP2-IMCD3 cells with 1 µM this compound demonstrates a rapid and sustained increase in PM-AQP2 and pSer256-AQP2 levels.

| Time (minutes) | Relative PM-AQP2 Abundance (Fold Change vs. t=0) | Relative pSer256-AQP2 Abundance (Fold Change vs. t=0) |

| 0 | 1.0 | 1.0 |

| 5 | ~2.0 | ~2.5 |

| 30 | ~3.0 | ~3.5 |

| 120 | ~2.8 | ~3.2 |

| Data synthesized from representative Western blot analyses in Olesen et al., PNAS (2015).[4][5] |

Effect on Intracellular Signaling Molecules

This compound (1 µM) stimulation of AQP2-IMCD3 cells leads to changes in key signaling molecules.

| Time | cAMP Levels (Fold Change vs. Basal) | p-ERK/Total ERK Ratio (Fold Change vs. t=0) |

| 0 min | 1.0 | 1.0 |

| 5 min | ~2.5 | - |

| 10 min | ~3.0 | - |

| 30 min | ~2.0 | ~1.8 |

| 60 min | ~1.5 | ~2.0 |

| 120 min | ~1.2 | ~1.5 |

| 360 min | - | ~1.2 |

| Data synthesized from Olesen et al., PNAS (2015).[4][5] Note: A significant increase in cAMP was observed, although some studies suggest EP4 can signal independently of large cAMP increases.[6] |

Signaling Pathways Activated by this compound

This compound binding to the EP4 receptor initiates a dual signaling cascade to regulate AQP2. This pathway can function independently of the vasopressin V2 receptor.

-

cAMP/PKA Pathway : As a Gs-coupled receptor, EP4 activation by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[4][7] This activates PKA, which then directly phosphorylates AQP2 at Ser256, promoting its translocation to the plasma membrane.[4]

-

ERK Pathway : EP4 receptor activation also stimulates the Extracellular signal-regulated kinase (ERK) pathway.[4][8] Activated ERK contributes to the increase in AQP2 membrane insertion.[4] The precise mechanism by which ERK influences AQP2 trafficking is an area of active investigation but is a recognized component of EP4 signaling.[9]

-

cAMP/CREB Pathway : For long-term regulation, the this compound-induced increase in cAMP activates the cAMP-response element-binding protein (CREB).[4][5] Activated CREB binds to the AQP2 promoter, leading to an increase in AQP2 gene transcription and, consequently, a higher total cellular abundance of the AQP2 protein.[4][5]

Impact on Renal Function

The molecular effects of this compound on AQP2 translate to significant physiological changes in renal function. Studies using kidney-specific EP4 knockout mice (Ksp-EP4-/-) have demonstrated the crucial role of this receptor in maintaining water balance. These mice exhibit impaired urine-concentrating ability, a phenotype that is associated with reduced AQP2 protein abundance and membrane targeting.[4]

While direct in vivo quantitative data for this compound administration is limited in the provided search results, the mechanism of action strongly suggests that this compound would increase urine concentration and decrease urine output, effectively countering conditions like diabetes insipidus.

| Parameter | Expected Effect of this compound | Rationale |

| Urine Osmolality | Increase | Increased AQP2 in the apical membrane enhances water reabsorption from the collecting duct, concentrating the urine.[10][11][12] |

| Urine Volume | Decrease | Enhanced water reabsorption leads to a reduction in free water clearance and overall urine output. |

| AQP2 Expression | Increase | Activation of the cAMP/CREB pathway upregulates total AQP2 protein levels.[4] |

| AQP2 Apical Trafficking | Increase | Activation of PKA and ERK pathways promotes the translocation of AQP2-containing vesicles to the apical membrane.[4] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound on AQP2.

Cell Culture and Treatment

-

Cell Line: Mouse inner medullary collecting duct cells stably transfected with AQP2 (AQP2-IMCD3) or Madin-Darby Canine Kidney (MDCK) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment:

-

Grow cells to 80-90% confluency.

-

Serum-starve cells for 2-4 hours prior to stimulation.

-

Prepare stock solutions of this compound (e.g., 10 mM in DMSO).

-

Dilute this compound to final desired concentrations (e.g., 10 nM to 10 µM) in serum-free medium.

-

Incubate cells with this compound-containing medium for the specified time points (e.g., 5 min to 6 hours) at 37°C.

-

For inhibitor studies, pre-incubate cells with inhibitors such as H89 (PKA inhibitor, 10 µM) or PD98059 (ERK inhibitor, 20 µM) for 30 minutes before adding this compound.[5]

-

Cell Surface Biotinylation for PM-AQP2 Quantification

This method isolates proteins present on the cell surface to quantify changes in AQP2 membrane abundance.

-

Reagents:

-

EZ-Link™ Sulfo-NHS-SS-Biotin

-

Phosphate Buffered Saline (PBS), pH 8.0

-

Tris Buffered Saline (TBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

NeutrAvidin™ Agarose beads

-

-

Protocol:

-

After this compound treatment, wash cells twice with ice-cold PBS.

-

Incubate cells with Sulfo-NHS-SS-Biotin (0.5 mg/mL in PBS) for 30 minutes on ice with gentle agitation.

-

Quench the reaction by washing cells with TBS.

-

Lyse the cells and collect the supernatant after centrifugation.

-

Incubate the cell lysate with NeutrAvidin Agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.

-

Wash the beads extensively to remove non-biotinylated proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer containing a reducing agent like DTT.

-

Analyze the eluate (surface fraction) and a sample of the total lysate by Western blotting using an anti-AQP2 antibody.

-

Western Blotting

-

Sample Preparation: Prepare total cell lysates or biotinylated fractions. Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-30 µg of protein on a 12% SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

-

Anti-AQP2 (total)

-

Anti-phospho-AQP2 (Ser256)

-

Anti-p44/42 MAPK (ERK1/2)

-

Anti-phospho-p44/42 MAPK (ERK1/2)

-

Loading control (e.g., Anti-GAPDH or Anti-Alkaline Phosphatase for membrane fractions)

-

-

Secondary Antibody Incubation: Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunofluorescence for AQP2 Localization

-

Cell Seeding: Grow cells on glass coverslips or chamber slides.

-

Treatment: Treat cells with this compound as described above.

-

Fixation: Wash with PBS and fix cells with 4% paraformaldehyde (PFA) for 15 minutes.

-

Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with a solution containing BSA and normal goat serum for 1 hour.

-

Primary Antibody: Incubate with anti-AQP2 antibody overnight at 4°C.

-

Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Mounting and Imaging: Mount coverslips with a mounting medium containing DAPI (for nuclear staining) and visualize using a confocal microscope.[13]

Conclusion and Future Directions

The selective EP4 agonist this compound potently stimulates the expression and apical membrane trafficking of AQP2 in renal collecting duct cells. Its action is mediated through a dual activation of the cAMP/PKA and ERK signaling pathways, representing a distinct mechanism from the canonical AVP-V2R pathway. These findings underscore the EP4 receptor as a promising therapeutic target for water balance disorders. The use of this compound and similar compounds could offer novel treatment strategies for conditions like nephrogenic diabetes insipidus, potentially bypassing defects in the V2 receptor signaling cascade.

Future research should focus on detailed in vivo studies to establish the pharmacokinetics and pharmacodynamics of this compound in relevant animal models, quantifying its effects on urine osmolality and volume. Furthermore, investigating the impact of this compound on other AQP2 phosphorylation sites (S261, S264, S269) will provide a more complete picture of its regulatory role. This comprehensive understanding will be crucial for the translation of these findings into clinical applications for patients with debilitating water balance disorders.

References

- 1. Large-Scale Protein Identification in Intracellular Aquaporin-2 Vesicles from Renal Inner Medullary Collecting Duct - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation events and the modulation of aquaporin 2 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Disruption of prostaglandin E2 receptor EP4 impairs urinary concentration via decreasing aquaporin 2 in renal collecting ducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphorylation of aquaporin-2 regulates its endocytosis and protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Urine Osmolality: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 11. labcorp.com [labcorp.com]

- 12. Urine Osmolality Test: Purpose, Procedure, and Results [healthline.com]

- 13. researchgate.net [researchgate.net]

Understanding the selectivity profile of CAY10580 for EP receptors.

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10580 is a potent and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). As a synthetic analog of PGE2, it has become a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the EP4 receptor. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing its binding affinities for the four EP receptor subtypes (EP1, EP2, EP3, and EP4). Furthermore, it outlines the experimental methodologies used to determine this selectivity and illustrates the key signaling pathways involved.

Data Presentation: this compound Selectivity Profile

The selectivity of this compound is demonstrated by its differential binding affinities (Ki) for the four EP receptor subtypes. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay, with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Relative Selectivity vs. EP4 |

| EP1 | >3000 | >85-fold |

| EP2 | 2000 | ~57-fold |

| EP3 | >3000 | >85-fold |

| EP4 | 35 | 1-fold |

Data compiled from publicly available sources.[1][2]

As the data clearly indicates, this compound exhibits a strong preference for the EP4 receptor, with significantly weaker binding to EP1, EP2, and EP3 receptors.[1][2] This high selectivity makes it an excellent chemical probe for elucidating the specific functions of the EP4 receptor in various biological systems.

Experimental Protocols

The determination of the selectivity profile of a compound like this compound involves two key types of experiments: radioligand binding assays to assess direct receptor interaction and functional assays to measure the downstream cellular response.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the binding affinity (Ki) of this compound for each of the four EP receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).

-

Radiolabeled PGE2 (e.g., [3H]-PGE2).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Cells expressing the specific EP receptor subtype are harvested and homogenized. The cell membranes are then isolated by centrifugation.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of [3H]-PGE2 and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific [3H]-PGE2 binding versus the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation)

Since EP2 and EP4 receptors are coupled to the Gs alpha-subunit of G proteins, their activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] A functional assay measuring cAMP accumulation can therefore be used to confirm the agonist activity of this compound at these receptors.

Objective: To measure the functional potency (EC50) of this compound in activating EP2 and EP4 receptors.

Materials:

-

Intact cells expressing either the EP2 or EP4 receptor.

-

This compound.

-

Cell culture medium.

-

cAMP assay kit (e.g., ELISA-based).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Methodology:

-

Cell Culture: Cells are seeded in multi-well plates and grown to a suitable confluency.

-

Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.

-

Stimulation: The cells are then stimulated with varying concentrations of this compound for a defined time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods.

-

Data Analysis: The amount of cAMP produced is plotted against the concentration of this compound. A dose-response curve is generated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.

Mandatory Visualizations

Signaling Pathways

The four EP receptor subtypes are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades.

Caption: EP Receptor Signaling Pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the selectivity profile of a compound like this compound.

Caption: GPCR Agonist Selectivity Profiling Workflow.

References

Methodological & Application

CAY10580: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10580 is a potent and selective agonist for the Prostaglandin E2 (PGE2) Receptor 4 (EP4), a G-protein coupled receptor (GPCR).[1][2] Its activation initiates a signaling cascade primarily through the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This downstream signaling plays a crucial role in various physiological processes, making this compound a valuable tool for research in areas such as inflammation, cancer, and renal function. These application notes provide detailed protocols and recommended concentrations for the use of this compound in various cell-based assays.

Mechanism of Action & Signaling Pathway

This compound selectively binds to the EP4 receptor with a high affinity, exhibiting a Ki (inhibitory constant) of 35 nM.[1][2] This binding event triggers a conformational change in the receptor, activating the associated Gαs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into cAMP. The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.

While the primary signaling pathway is through Gαs, evidence suggests that EP4 can also couple to other signaling pathways, including those involving Gαi and PI3K, adding complexity to its cellular effects.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound in various cell-based assays. Researchers should use these values as a starting point for their own experimental optimization.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki | 35 nM | Not specified | [1][2] |

| Effective Concentration (AQP2 translocation) | 100 - 10,000 nM | MDCK | [1][4] |

Table 2: Recommended Concentration Ranges for Common Cell-Based Assays

| Assay Type | Recommended Starting Concentration Range | Notes |

| cAMP Accumulation Assay | 1 nM - 10 µM | Determine a full dose-response curve to establish EC50. |

| Cell Viability/Cytotoxicity Assay (e.g., MTT) | 1 µM - 100 µM | Higher concentrations may be required to observe cytotoxic effects. |

| Gene Expression Analysis (e.g., qPCR) | 10 nM - 1 µM | The optimal concentration will depend on the target gene and cell type. |

| Protein Phosphorylation (e.g., Western Blot) | 100 nM - 10 µM | Time-course experiments are recommended. |

| AQP2 Membrane Translocation | 100 nM - 10 µM | As demonstrated in MDCK cells.[1][4] |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These should be adapted based on the specific cell line and experimental goals.

Protocol 1: cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels following stimulation with this compound.

Materials:

-

Cells expressing the EP4 receptor

-

96-well cell culture plates

-

Serum-free cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

This compound

-

Cell lysis buffer

-

cAMP immunoassay kit (e.g., HTRF, ELISA)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

-

Cell Starvation: The following day, replace the growth medium with serum-free medium and incubate for at least 2 hours.

-

PDE Inhibitor Pre-treatment: Add a PDE inhibitor, such as IBMX (final concentration 100-500 µM), to each well and incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of cAMP.

-

This compound Treatment: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the chosen cAMP assay kit.

-

cAMP Detection: Perform the cAMP immunoassay following the manufacturer's protocol.

-

Data Analysis: Read the plate using a compatible plate reader and calculate the concentration of cAMP in each well. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Protocol 2: Cell Viability Assay (MTT)

This protocol assesses the effect of this compound on cell viability and can be used to determine its cytotoxic potential at higher concentrations.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Aquaporin-2 (AQP2) Membrane Translocation Assay

This protocol is designed to visualize and quantify the this compound-induced translocation of AQP2 to the plasma membrane in renal epithelial cells, such as MDCK cells.[1][4]

Materials:

-

MDCK cells (or other suitable renal epithelial cell line)

-

Permeable cell culture inserts (e.g., Transwell®)

-

Serum-free medium

-

This compound

-

Sulfo-NHS-SS-Biotin

-

Quenching solution (e.g., PBS with 100 mM glycine)

-

Lysis buffer

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Anti-AQP2 antibody

Procedure:

-

Cell Culture: Grow cells on permeable supports until they form a confluent monolayer.

-

Starvation: Replace the growth medium with serum-free medium and incubate for at least 2 hours.

-

Treatment: Treat the cells with this compound (e.g., 100 nM to 10 µM) or a vehicle control for the desired time (e.g., 30-60 minutes) at 37°C.

-

Cell Surface Biotinylation:

-

Wash the cells twice with ice-cold PBS.

-

Add a freshly prepared solution of Sulfo-NHS-SS-Biotin (0.5-1 mg/mL in PBS) to the apical side of the cells and incubate on ice for 30 minutes.

-

-

Quenching: Wash the cells three times with ice-cold quenching solution to stop the biotinylation reaction.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease inhibitors.

-

Isolation of Biotinylated Proteins:

-

Incubate the cell lysates with streptavidin-agarose beads overnight at 4°C with gentle rotation to capture the biotinylated (cell surface) proteins.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-AQP2 antibody to detect the amount of AQP2 at the cell surface.

-

Analyze the band intensities to quantify the change in AQP2 membrane abundance.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low cAMP response | - Low EP4 receptor expression- Inactive this compound- Inefficient cell lysis- cAMP degradation | - Use a cell line with known EP4 expression or transfect cells with an EP4 expression vector.- Use a fresh stock of this compound.- Optimize the lysis buffer and procedure.- Ensure the PDE inhibitor is added and active. |

| High background in assays | - Contamination- Non-specific binding- Reagent issues | - Maintain sterile technique.- Include appropriate controls (e.g., no-cell control, vehicle control).- Check the expiration dates and proper storage of all reagents. |

| Inconsistent results | - Variation in cell number- Inconsistent incubation times- Pipetting errors | - Ensure accurate cell counting and seeding.- Use a timer for all incubation steps.- Calibrate pipettes and use proper pipetting techniques. |

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the EP4 receptor in various cellular processes. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their cell-based assays. As with any experimental system, optimization of concentrations and incubation times for specific cell lines and endpoints is recommended to ensure robust and reproducible results.

References

CAY10580 In Vivo Administration Guide for Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10580 is a potent and selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4). The EP4 receptor is a G-protein coupled receptor that, upon activation, stimulates the production of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA). This signaling pathway is implicated in a variety of physiological processes, including inflammation, immune response, and lipid metabolism. These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, based on currently available data.

Data Presentation

This compound In Vivo Administration Parameters

The following table summarizes the key parameters for the in vivo administration of this compound in a mouse model of diet-induced hypercholesterolemia.

| Parameter | Value | Reference |

| Mouse Model | High-fat diet-challenged EP4+/+ mice | [1][2] |

| Dosage | 200 µg/kg body weight | [1][2] |

| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |

| Frequency | Daily | [1][2] |

| Treatment Duration | Three weeks | [1][2] |

| Observed Effect | Prevention of diet-induced hypercholesterolemia | [1][2] |

Comparative In Vivo Data for Other EP4 Receptor Agonists

To provide a broader context for experimental design, the following table includes administration data for other selective EP4 receptor agonists used in various mouse models.

| Agonist | Mouse Model | Dosage | Administration Route | Frequency | Reference |

| ONO-AE1-329 | Nephrotoxic serum nephritis | 280-1000 µg/kg/day | Not specified | Twice daily | |

| ONO-AE1-329 | Dextran (B179266) sodium sulfate (B86663) (DSS) colitis | Not specified | Intracolonic | Daily | [3] |

| ONO-AE1-734 | Dextran sodium sulfate (DSS) colitis | Not specified | Not specified | Not specified | |

| AGN205203 | Dextran sodium sulfate (DSS) colitis | Not specified | Not specified | Not specified |

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile saline (0.9% NaCl)

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

Protocol:

-

Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a stock solution of this compound in DMSO. For example, to create a 10 mg/mL stock solution, dissolve 1 mg of this compound in 100 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation (for a 200 µg/kg dose in a 25g mouse):

-

Calculate the required dose per mouse:

-

Dose (µg) = 200 µg/kg * 0.025 kg = 5 µg

-

-

Calculate the volume of stock solution needed:

-

Volume (µL) = 5 µg / 10 mg/mL = 0.5 µL

-

-

Prepare the final injection solution: It is recommended to keep the final concentration of DMSO low (ideally under 5%) to minimize toxicity.[4] A common vehicle for intraperitoneal injections is a mixture of DMSO and saline.[5]

-

For a final injection volume of 100 µL per mouse, a 1:19 dilution of the DMSO stock in saline would result in a 5% DMSO concentration.

-

In a sterile microcentrifuge tube, add 99.5 µL of sterile saline.

-

Add 0.5 µL of the 10 mg/mL this compound stock solution to the saline.

-